![molecular formula C15H12ClNO4S B13722756 3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C15H12ClNO4S and a molecular weight of 337.78 g/mol . This compound is known for its unique chemical structure, which includes a chlorinated phenyl group and a sulfonamide group attached to an acrylic acid moiety.
準備方法
The synthesis of 3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chlorobenzenesulfonamide with 4-bromobenzaldehyde under basic conditions to form the corresponding sulfonamide derivative. This intermediate is then subjected to a Heck reaction with acrylic acid to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
作用機序
The mechanism of action of 3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The acrylic acid moiety can participate in Michael addition reactions, leading to covalent modifications of target molecules. These interactions can modulate various biochemical pathways, making the compound useful in research applications .
類似化合物との比較
3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid can be compared with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole. While these compounds share the sulfonamide group, this compound is unique due to its acrylic acid moiety and chlorinated phenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
特性
分子式 |
C15H12ClNO4S |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
3-[4-[(2-chlorophenyl)sulfamoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H12ClNO4S/c16-13-3-1-2-4-14(13)17-22(20,21)12-8-5-11(6-9-12)7-10-15(18)19/h1-10,17H,(H,18,19) |
InChIキー |
ILWWQTZKJOPNQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


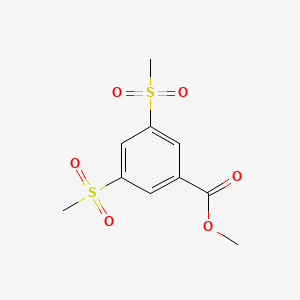
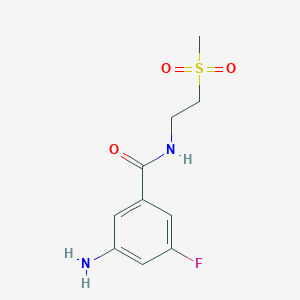
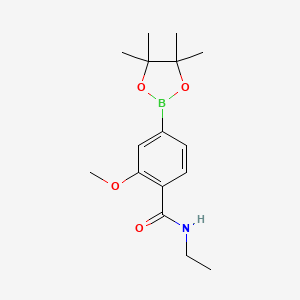
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)

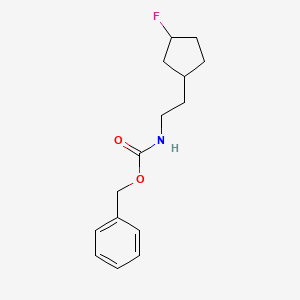
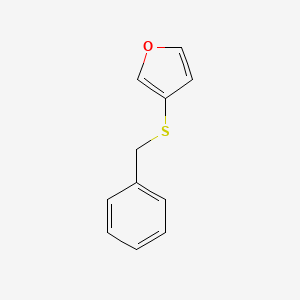
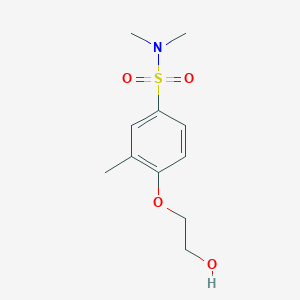
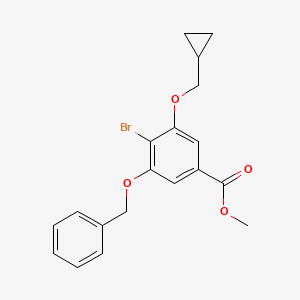
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
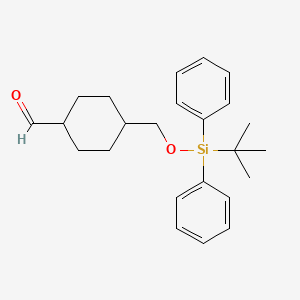
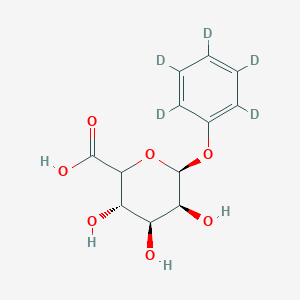
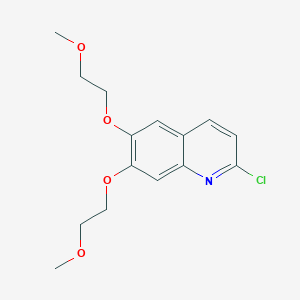
![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
